5-(2-Bromoethoxy)-2-chloropyridine
Description
5-(2-Bromoethoxy)-2-chloropyridine is a halogenated pyridine derivative characterized by a 2-chloropyridine core substituted with a 2-bromoethoxy group at the 5-position. This compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly in the preparation of bioactive molecules through nucleophilic substitution reactions, where the bromine atom acts as a leaving group . Its structure allows for further functionalization, making it valuable in constructing complex heterocyclic systems .
Properties
Molecular Formula |
C7H7BrClNO |
|---|---|
Molecular Weight |
236.49 g/mol |
IUPAC Name |
5-(2-bromoethoxy)-2-chloropyridine |
InChI |
InChI=1S/C7H7BrClNO/c8-3-4-11-6-1-2-7(9)10-5-6/h1-2,5H,3-4H2 |
InChI Key |
GRKLLVXRLOCZBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1OCCBr)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Receptor Binding and Functional Activity :
- ABT-594 : Exhibits high affinity for neuronal α4β2 nAChRs (Ki = 37–55 pM) with >180,000-fold selectivity over neuromuscular α1β1δγ subtypes . In functional assays, it acts as an agonist (EC₅₀ = 140–1220 nM across neuronal nAChRs) .
- 5-(2-Bromoethoxy)-2-chloropyridine: No direct biological data reported, but its structural role in synthesizing nAChR-targeting compounds (e.g., ABT-594) highlights its indirect pharmacological relevance .
Comparison with Epibatidine : ABT-594 shows superior selectivity (180,000-fold) compared to epibatidine (38-fold), reducing side effects like neuromuscular blockade . However, ABT-594’s clinical development was halted due to α3β4 nAChR-mediated emesis and nausea .
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